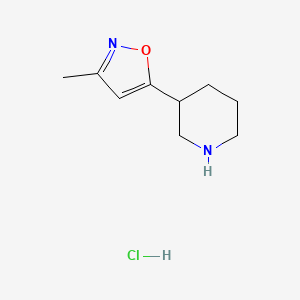
4-(3-Methylmorpholin-4-yl)aniline
Vue d'ensemble
Description
4-(3-Methylmorpholin-4-yl)aniline, also known as 4-MMA, is an organic compound with the chemical formula C7H14N2. It is an aromatic amine, with a structure that includes an aniline ring attached to a 3-methylmorpholine group. 4-MMA is a colorless, volatile liquid at room temperature, with a pungent odor. It is a common reagent in laboratory experiments and is used in the synthesis of a variety of compounds.
Applications De Recherche Scientifique
Electrochromic Materials
A study presented the synthesis, characterization, and application of novel electrochromic materials employing nitrotriphenylamine unit as the acceptor and different thiophene derivatives as the donor. These materials exhibit outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).
Solar Cells
Another research focused on the electrochemical synthesis of a novel polymer based on aniline derivative in aqueous solution. This polymer, when combined with graphene, showed an improved energy conversion efficiency in dye-sensitized solar cells compared to traditional Pt counter electrodes, highlighting its potential in photovoltaic applications (Shahhosseini et al., 2016).
Organic Materials for Optoelectronics
Research into azo-based phenylthiophene Schiff bases synthesized two new compounds with potential use in optoelectronics. These materials were characterized for their optical properties, which were determined by UV-absorption spectroscopy, showcasing their potential in electronic devices due to their energy band gap properties (Shili et al., 2020).
Electroluminescence
A study on highly luminescent tetradentate bis-cyclometalated platinum complexes emphasized their design, synthesis, structure, and electroluminescence application. These complexes showed promising emission properties covering from blue to red region, which could be utilized in organic light-emitting diode (OLED) devices for improved performance (Vezzu et al., 2010).
Catalysis and Synthesis
Research on Ru(III) complexes with azo dye ligands revealed their potential as catalysts for the dehydrogenation of benzylamine to benzonitrile, indicating the significance of these complexes in facilitating organic transformations and synthesis processes (El-Sonbati et al., 2015).
Advanced Materials for Detection and Sensing
A novel bi-functionalized luminescent metal-organic framework was designed for the highly sensitive detection of 4-Aminophenol, a biomarker for aniline in urine. This work demonstrates the compound's potential in health monitoring and diagnostic applications, highlighting its role in the early detection of aniline exposure (Jin & Yan, 2021).
Propriétés
IUPAC Name |
4-(3-methylmorpholin-4-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-8-14-7-6-13(9)11-4-2-10(12)3-5-11/h2-5,9H,6-8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBSCVXEQLYCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




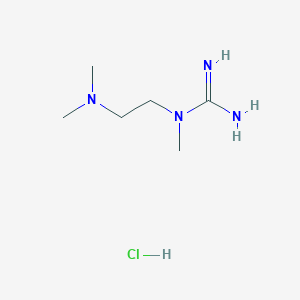
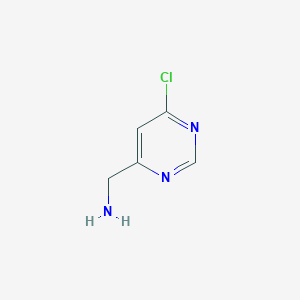
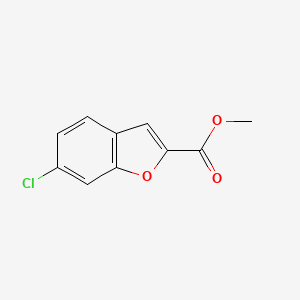
![4-(6-Methylpyridin-2-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1455092.png)

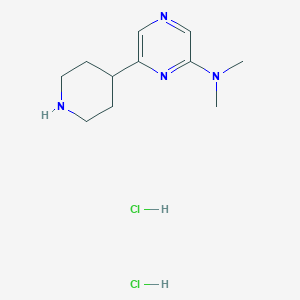
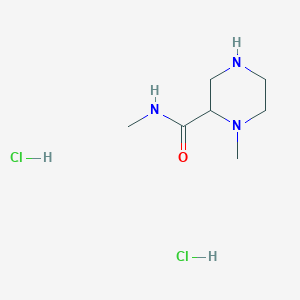
![2-{4-[(Methylamino)methyl]phenoxy}-nicotinonitrile hydrochloride](/img/structure/B1455098.png)

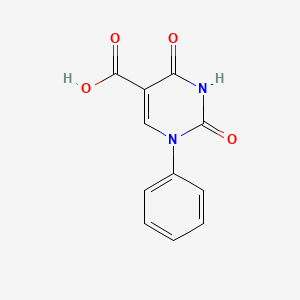
![5-Chloro-6-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1455105.png)
